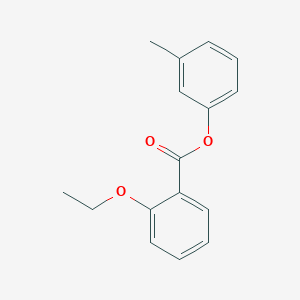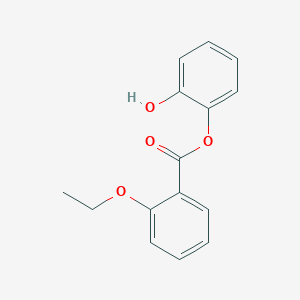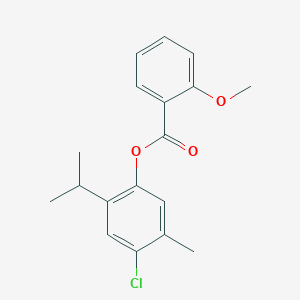![molecular formula C24H18O6S3 B290571 Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)
Bis[4-(benzenesulfonyloxy)phenyl] Sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(benzenesulfonyloxy)phenyl] sulfide, also known as BBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBS is a member of the bisaryl sulfide family, which is known for its diverse biological activities.
Scientific Research Applications
Bis[4-(benzenesulfonyloxy)phenyl] Sulfide has been studied extensively for its potential applications in various fields. In the field of materials science, Bis[4-(benzenesulfonyloxy)phenyl] Sulfide has been used as a building block for the synthesis of organic semiconductors. In the field of medicinal chemistry, Bis[4-(benzenesulfonyloxy)phenyl] Sulfide has been studied for its potential use as an anticancer agent. Bis[4-(benzenesulfonyloxy)phenyl] Sulfide has also been studied for its antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of Bis[4-(benzenesulfonyloxy)phenyl] Sulfide is not fully understood. However, studies have suggested that Bis[4-(benzenesulfonyloxy)phenyl] Sulfide may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Bis[4-(benzenesulfonyloxy)phenyl] Sulfide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Bis[4-(benzenesulfonyloxy)phenyl] Sulfide has been shown to have both biochemical and physiological effects. In vitro studies have shown that Bis[4-(benzenesulfonyloxy)phenyl] Sulfide can inhibit the growth of cancer cells, bacteria, and fungi. Bis[4-(benzenesulfonyloxy)phenyl] Sulfide has also been shown to have anti-inflammatory properties. In vivo studies have shown that Bis[4-(benzenesulfonyloxy)phenyl] Sulfide can reduce the growth of tumors in mice.
Advantages and Limitations for Lab Experiments
One of the advantages of using Bis[4-(benzenesulfonyloxy)phenyl] Sulfide in lab experiments is its diverse biological activities. Bis[4-(benzenesulfonyloxy)phenyl] Sulfide has been shown to have potential applications in various fields, including materials science and medicinal chemistry. However, one of the limitations of using Bis[4-(benzenesulfonyloxy)phenyl] Sulfide in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of Bis[4-(benzenesulfonyloxy)phenyl] Sulfide. One area of research is the development of more efficient synthesis methods for Bis[4-(benzenesulfonyloxy)phenyl] Sulfide. Another area of research is the study of the mechanism of action of Bis[4-(benzenesulfonyloxy)phenyl] Sulfide, which could lead to the development of more effective anticancer and antibacterial agents. Additionally, the use of Bis[4-(benzenesulfonyloxy)phenyl] Sulfide in the development of organic semiconductors could have significant implications for the field of electronics.
properties
Molecular Formula |
C24H18O6S3 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[4-[4-(benzenesulfonyloxy)phenyl]sulfanylphenyl] benzenesulfonate |
InChI |
InChI=1S/C24H18O6S3/c25-32(26,23-7-3-1-4-8-23)29-19-11-15-21(16-12-19)31-22-17-13-20(14-18-22)30-33(27,28)24-9-5-2-6-10-24/h1-18H |
InChI Key |
XMGDUVBIGSZEIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B290488.png)
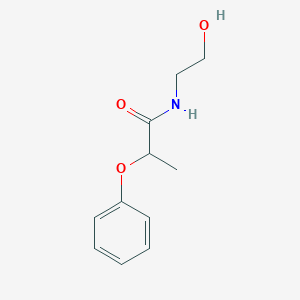

![N-[4-(diethylamino)phenyl]-4-phenylbutanamide](/img/structure/B290493.png)
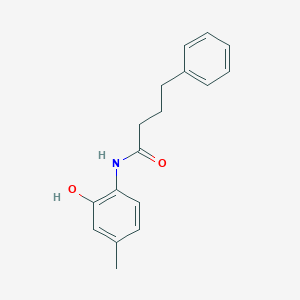
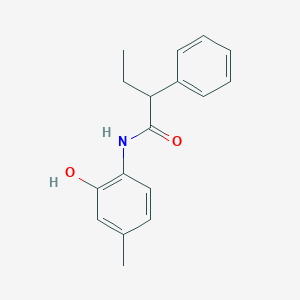
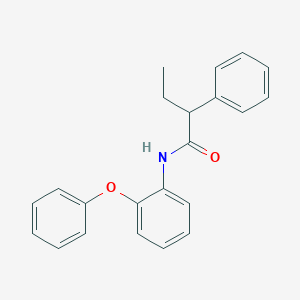
![N-[3-(1-hydroxyethyl)phenyl]-2-phenylbutanamide](/img/structure/B290498.png)
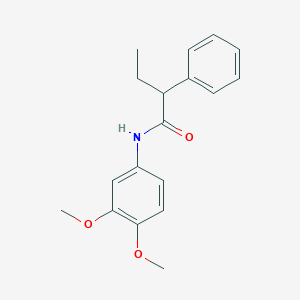
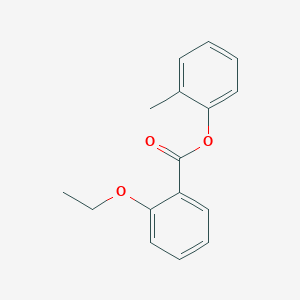
![3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate](/img/structure/B290505.png)
